1,3-dimethyl-8-(morpholinomethyl)-7-(2-oxopropyl)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
1,3-Dimethyl-8-(morpholinomethyl)-7-(2-oxopropyl)-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in nucleotides and nucleic acids. This particular compound is characterized by its complex structure, which includes a morpholinomethyl group, a 2-oxopropyl group, and a purine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-8-(morpholinomethyl)-7-(2-oxopropyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common method starts with the alkylation of the purine core. The steps are as follows:
Alkylation of Purine Core: The purine core is first alkylated using methyl iodide in the presence of a base such as potassium carbonate to introduce the 1,3-dimethyl groups.
Introduction of Morpholinomethyl Group: The next step involves the introduction of the morpholinomethyl group. This can be achieved through a Mannich reaction, where formaldehyde, morpholine, and the alkylated purine are reacted together.
Addition of 2-Oxopropyl Group: The final step is the addition of the 2-oxopropyl group, which can be done via a Friedel-Crafts acylation using acetyl chloride in the presence of a Lewis acid like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesisers could be employed to streamline the process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-8-(morpholinomethyl)-7-(2-oxopropyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which might reduce the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholinomethyl group, where nucleophiles like amines or thiols can replace the morpholine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Dimethyl-8-(morpholinomethyl)-7-(2-oxopropyl)-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-8-(morpholinomethyl)-7-(2-oxopropyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including the inhibition of viral replication or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Caffeine: 1,3,7-Trimethylxanthine, a stimulant found in coffee and tea.
Theophylline: 1,3-Dimethylxanthine, used in the treatment of respiratory diseases.
Theobromine: 3,7-Dimethylxanthine, found in chocolate.
Uniqueness
1,3-Dimethyl-8-(morpholinomethyl)-7-(2-oxopropyl)-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike caffeine or theophylline, this compound has a morpholinomethyl group and a 2-oxopropyl group, which can influence its solubility, reactivity, and interaction with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1,3-dimethyl-8-(morpholin-4-ylmethyl)-7-(2-oxopropyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O4/c1-10(21)8-20-11(9-19-4-6-24-7-5-19)16-13-12(20)14(22)18(3)15(23)17(13)2/h4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDBGFUIXWWYIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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